![molecular formula C18H18F3NO3 B6416625 5-(3-BOC-Aminophenyl)-3-trifluoromethylphenol, 95% CAS No. 1261934-57-9](/img/structure/B6416625.png)
5-(3-BOC-Aminophenyl)-3-trifluoromethylphenol, 95%
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Overview
Description
5-(3-BOC-Aminophenyl)-3-trifluoromethylphenol (5-BOC-TFP) is a chemical compound with a wide range of applications in scientific research. It is a versatile and reliable reagent used in organic synthesis, and can be used in a variety of laboratory experiments.
Scientific Research Applications
5-(3-BOC-Aminophenyl)-3-trifluoromethylphenol, 95% has a wide range of applications in scientific research. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of pharmaceuticals, and as a starting material for the synthesis of other compounds. It has also been used in the synthesis of polymers, as a reactant in the synthesis of peptides, and as a starting material for the synthesis of other compounds.
Mechanism of Action
5-(3-BOC-Aminophenyl)-3-trifluoromethylphenol, 95% is a versatile and reliable reagent used in organic synthesis. It acts as a catalyst in the reaction of organic compounds, and facilitates the formation of desired products. It is also capable of activating the reactants, allowing them to react more quickly and efficiently.
Biochemical and Physiological Effects
5-(3-BOC-Aminophenyl)-3-trifluoromethylphenol, 95% has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including cytochrome P450 enzymes and fatty acid synthase. It has also been shown to inhibit the activity of several proteins, including protein kinase C and protein tyrosine phosphatase. In addition, it has been shown to inhibit the growth of several types of cancer cells.
Advantages and Limitations for Lab Experiments
5-(3-BOC-Aminophenyl)-3-trifluoromethylphenol, 95% has several advantages for use in laboratory experiments. It is a reliable and versatile reagent, and can be used in a variety of laboratory experiments. It is also relatively inexpensive, and can be easily synthesized in the laboratory. However, it is important to note that 5-(3-BOC-Aminophenyl)-3-trifluoromethylphenol, 95% is volatile and has a strong odor, and must be handled with caution.
Future Directions
5-(3-BOC-Aminophenyl)-3-trifluoromethylphenol, 95% has a wide range of applications in scientific research, and is a promising compound for future research. Possible future directions include the use of 5-(3-BOC-Aminophenyl)-3-trifluoromethylphenol, 95% in the synthesis of other compounds, the development of new methods for its synthesis, the investigation of its effects on other enzymes and proteins, and the exploration of its potential therapeutic applications. Additionally, further research could be conducted to investigate the effects of 5-(3-BOC-Aminophenyl)-3-trifluoromethylphenol, 95% on the growth of cancer cells and other diseases.
Synthesis Methods
5-(3-BOC-Aminophenyl)-3-trifluoromethylphenol, 95% can be synthesized with a two-step process. The first step involves the reaction of 3-bromo-5-chloro-2-fluorophenol with N-bromosuccinimide (NBS) in the presence of a base, such as sodium hydroxide. This reaction yields the desired product, 5-(3-BOC-Aminophenyl)-3-trifluoromethylphenol, 95%, and the byproduct, N-bromosuccinimide. The second step involves the reaction of 5-(3-BOC-Aminophenyl)-3-trifluoromethylphenol, 95% with an acid, such as hydrochloric acid, to yield the desired product.
properties
IUPAC Name |
tert-butyl N-[3-[3-hydroxy-5-(trifluoromethyl)phenyl]phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO3/c1-17(2,3)25-16(24)22-14-6-4-5-11(8-14)12-7-13(18(19,20)21)10-15(23)9-12/h4-10,23H,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIKWQUCXXKVPNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC(=CC(=C2)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-BOC-Aminophenyl)-3-trifluoromethylphenol |
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